1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione
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Overview
Description
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione is a chemical compound with the molecular formula C16H14N2O6 This compound is a derivative of anthraquinone, which is known for its applications in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Nitration: Anthraquinone is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Finally, methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, iron powder.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione
- 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
88603-99-0 |
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Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
1,8-diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O6/c1-23-7-3-5(19)9-11(13(7)17)16(22)12-10(15(9)21)6(20)4-8(24-2)14(12)18/h3-4,19-20H,17-18H2,1-2H3 |
InChI Key |
CVPYFGNWMFXFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)N)N |
Origin of Product |
United States |
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